molecular formula C10H9NO2 B15071747 6-Methylquinoline-2,4(1H,3H)-dione

6-Methylquinoline-2,4(1H,3H)-dione

Cat. No.: B15071747
M. Wt: 175.18 g/mol
InChI Key: DFLUYJFAEJJKEP-UHFFFAOYSA-N
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Description

6-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a methyl group at the 6th position and two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of 6-methyl-2-aminobenzamide with diethyl oxalate under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroquinoline derivatives.

    Substitution: The methyl group at the 6th position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6-Methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4(1H,3H)-dione: Lacks the methyl group at the 6th position.

    6-Chloroquinoline-2,4(1H,3H)-dione: Contains a chlorine atom instead of a methyl group at the 6th position.

    6-Methylquinoline-2,4-diol: Contains hydroxyl groups instead of keto groups at the 2nd and 4th positions.

Uniqueness

6-Methylquinoline-2,4(1H,3H)-dione is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

6-methyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13)

InChI Key

DFLUYJFAEJJKEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2=O

Origin of Product

United States

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